Chemical structure and properties of N-(6-Bromo-2-pyridinyl)benzenesulfonamide
Chemical structure and properties of N-(6-Bromo-2-pyridinyl)benzenesulfonamide
An In-Depth Technical Guide to N-(6-Bromo-2-pyridinyl)benzenesulfonamide
Introduction
N-(6-Bromo-2-pyridinyl)benzenesulfonamide is a synthetic organic compound that integrates two critical pharmacophores in medicinal chemistry: the benzenesulfonamide core and a halogenated pyridine ring. The benzenesulfonamide moiety is a cornerstone of numerous therapeutic agents, renowned for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] This activity is often attributed to the sulfonamide group's ability to mimic a p-aminobenzoic acid (PABA) structure or act as a potent zinc-binding group, enabling it to inhibit various metalloenzymes.[1] The inclusion of a 6-bromo-2-pyridinyl group introduces functionalities that can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, and provides a vector for further chemical modification. Pyridine rings are frequently employed in drug design as bioisosteres for phenyl groups, offering advantages in hydrogen bonding capabilities and solubility.[4]
This guide provides a comprehensive technical overview of N-(6-Bromo-2-pyridinyl)benzenesulfonamide, designed for researchers, scientists, and drug development professionals. It delves into the compound's chemical structure, physicochemical properties, a proposed synthetic pathway, and its potential biological significance, grounded in the established roles of its constituent chemical motifs.
Chemical Structure and Physicochemical Properties
The molecular architecture of N-(6-Bromo-2-pyridinyl)benzenesulfonamide consists of a benzenesulfonyl group attached to the amino function of a 2-amino-6-bromopyridine scaffold. The bromine atom at the 6-position of the pyridine ring significantly influences the electronic properties and reactivity of the heterocyclic system.
IUPAC Name: N-(6-bromopyridin-2-yl)benzenesulfonamide Molecular Formula: C₁₁H₉BrN₂O₂S Molecular Weight: 329.17 g/mol
Physicochemical Data Summary
The following table summarizes the key computed physicochemical properties, which are crucial for predicting the compound's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value | Source |
| XLogP3 | 2.5 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
| Topological Polar Surface Area | 67.4 Ų | Echemi[5] |
| Exact Mass | 327.95171 Da | PubChem |
| Complexity | 338 | PubChem |
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the benzene and pyridine rings, as well as a broad singlet for the sulfonamide proton. The chemical shifts (δ) are predicted in ppm relative to TMS in a solvent like DMSO-d₆.
-
δ 10.5-11.5 ppm (s, 1H): NH proton of the sulfonamide group.
-
δ 7.8-8.0 ppm (m, 2H): Aromatic protons ortho to the sulfonyl group on the benzene ring.
-
δ 7.5-7.7 ppm (m, 3H): Aromatic protons meta and para to the sulfonyl group on the benzene ring.
-
δ 7.6-7.8 ppm (t, 1H): H4 proton of the pyridine ring.
-
δ 7.2-7.4 ppm (d, 1H): H5 proton of the pyridine ring.
-
δ 7.0-7.2 ppm (d, 1H): H3 proton of the pyridine ring.
¹³C NMR Spectroscopy
The carbon NMR spectrum will display signals corresponding to the eleven unique carbon atoms in the molecule.
-
δ 150-155 ppm: C2 carbon of the pyridine ring (attached to nitrogen and sulfonamide).
-
δ 140-145 ppm: C6 carbon of the pyridine ring (attached to bromine).
-
δ 138-142 ppm: C4 carbon of the pyridine ring.
-
δ 135-140 ppm: Quaternary carbon of the benzene ring (attached to sulfur).
-
δ 130-135 ppm: Para carbon of the benzene ring.
-
δ 128-130 ppm: Ortho carbons of the benzene ring.
-
δ 125-128 ppm: Meta carbons of the benzene ring.
-
δ 115-120 ppm: C5 carbon of the pyridine ring.
-
δ 110-115 ppm: C3 carbon of the pyridine ring.
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present. Key vibrational frequencies (ν) are predicted in cm⁻¹.
-
ν 3350-3250 cm⁻¹: N-H stretching of the sulfonamide group.[6]
-
ν 930-900 cm⁻¹: S-N stretching.[6]
-
ν 1600-1450 cm⁻¹: C=C and C=N stretching vibrations of the aromatic rings.[7]
-
ν 600-500 cm⁻¹: C-Br stretching.
Synthesis and Reactivity
A robust and efficient synthesis of N-(6-Bromo-2-pyridinyl)benzenesulfonamide can be achieved through the nucleophilic substitution reaction between 2-amino-6-bromopyridine and benzenesulfonyl chloride. This is a standard method for the formation of N-aryl sulfonamides.[2][8]
Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis and purification of N-(6-Bromo-2-pyridinyl)benzenesulfonamide.
Experimental Protocol
-
Reaction Setup: To a stirred solution of 2-amino-6-bromopyridine (1.0 equivalent) in anhydrous dichloromethane (DCM), add pyridine (1.5 equivalents) as a base. Cool the mixture to 0°C in an ice bath.
-
Addition of Reagent: Add benzenesulfonyl chloride (1.1 equivalents) dropwise to the cooled solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N aqueous HCl, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure N-(6-Bromo-2-pyridinyl)benzenesulfonamide.
Potential Applications and Biological Significance
The benzenesulfonamide scaffold is a privileged structure in drug discovery, known to target a wide range of biological entities.[1][2] The combination with a bromo-pyridine moiety suggests several avenues for therapeutic investigation.
Mechanism of Action (Hypothetical)
Many sulfonamide-based drugs function by inhibiting enzymes. A primary example is their inhibition of carbonic anhydrases (CAs), a family of metalloenzymes crucial for various physiological processes. The sulfonamide group can coordinate with the zinc ion in the enzyme's active site, leading to potent inhibition.[1] This mechanism is fundamental to the action of diuretic, antiglaucoma, and certain anticancer sulfonamide drugs.
Caption: Hypothetical inhibition of Carbonic Anhydrase by N-(6-Bromo-2-pyridinyl)benzenesulfonamide.
Therapeutic Potential
-
Anticancer Activity: Benzenesulfonamide derivatives have been explored as anticancer agents, often targeting carbonic anhydrase isoforms like CA IX, which is overexpressed in many hypoxic tumors.[1] The structural features of N-(6-Bromo-2-pyridinyl)benzenesulfonamide make it a candidate for investigation in this area.
-
Antimicrobial Activity: The original "sulfa drugs" were antibacterial agents that inhibited dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[1] While resistance is an issue, novel sulfonamides are continuously being developed to overcome this, and this compound could serve as a scaffold for new antimicrobial agents.[9][10]
-
Kinase Inhibition: The pyridine ring is a common motif in kinase inhibitors, often forming key hydrogen bonds within the ATP-binding pocket of the enzyme. The overall structure of N-(6-Bromo-2-pyridinyl)benzenesulfonamide could be adapted to target specific protein kinases involved in cell signaling pathways.
-
Other Therapeutic Areas: The versatility of the sulfonamide group has led to its inclusion in drugs for a wide array of conditions, including diabetes, inflammation, and neurological disorders.[3]
Conclusion
N-(6-Bromo-2-pyridinyl)benzenesulfonamide is a compound of significant interest for chemical and pharmaceutical research. Its structure combines the proven therapeutic potential of the benzenesulfonamide core with the versatile chemical properties of a bromo-pyridine ring. This guide has provided a detailed overview of its chemical structure, predicted spectroscopic properties, a feasible synthetic route, and a discussion of its potential biological applications. As a versatile scaffold, N-(6-Bromo-2-pyridinyl)benzenesulfonamide represents a valuable starting point for the design and development of novel therapeutic agents targeting a range of diseases. Further experimental validation of its synthesis and biological activity is warranted to fully explore its potential in drug discovery.
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